molecular formula C12H19NO3 B1418211 Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate CAS No. 72611-25-7

Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate

Cat. No.: B1418211
CAS No.: 72611-25-7
M. Wt: 225.28 g/mol
InChI Key: MPKVSDJFSWENNA-LUAWRHEFSA-N
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Description

Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate is an organic compound with a unique structure that includes an azepane ring and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate typically involves the reaction of azepane derivatives with ethyl acetoacetate under specific conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide as a base with halogenated reagents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl (2Z)-2-benzylidene-3-oxobutanoate: Similar structure but with a benzylidene group instead of an azepane ring.

    Ethyl (2Z)-2-[(dimethylamino)methylidene]-3-oxobutanoate: Contains a dimethylamino group, leading to different chemical properties.

The uniqueness of this compound lies in its azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl (Z)-3-hydroxy-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-3-16-12(15)11(9(2)14)10-7-5-4-6-8-13-10/h14H,3-8H2,1-2H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKVSDJFSWENNA-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C1=NCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/C1=NCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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